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Compound of Interest

Compound Name: 4-Chloroquinoline-5-carbonitrile

Cat. No.: B154564

CAS Number: 132586-14-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinoline-5-carbonitrile is a substituted quinoline derivative of interest to the fields of
medicinal chemistry and drug discovery. The quinoline scaffold is a well-established
pharmacophore found in a wide array of therapeutic agents, most notably antimalarial drugs
like chloroquine and anticancer agents. The presence of a chloro group at the 4-position
provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the
synthesis of diverse compound libraries. The carbonitrile moiety at the 5-position can influence
the molecule's electronic properties, metabolic stability, and potential for hydrogen bonding
interactions with biological targets.

This technical guide provides a comprehensive overview of the available information on 4-
Chloroquinoline-5-carbonitrile, including its physicochemical properties, proposed synthetic
routes, and potential applications in biomedical research. Due to the limited publicly available
data for this specific compound, information from closely related analogs is presented to infer
potential properties and experimental approaches.

Physicochemical Properties
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Specific experimental data for the melting point, boiling point, and solubility of 4-
Chloroquinoline-5-carbonitrile are not readily available in the cited literature. However, based
on vendor information and data for analogous compounds, the following properties can be

summarized.
Property Value Source
CAS Number 132586-14-2 [11[2]
Molecular Formula C10H5CIN2 [1112]
Molecular Weight 188.61 g/mol [2]
Physical Form White Solid
Purity >96%
Storage Sealed in dry, Room 2]

Temperature

Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Note: The melting point of the isomeric 4-chloroquinoline-2-carbonitrile is reported as 109 °C,
and the parent compound, 4-chloroquinoline, has a melting point of 28-31 °C. These values are
for reference and may not be predictive for 4-Chloroquinoline-5-carbonitrile.[3][4]

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of 4-Chloroquinoline-5-
carbonitrile is not explicitly described in the reviewed literature. However, based on
established methods for the synthesis of substituted quinolines, a plausible synthetic pathway
can be proposed. The synthesis of chloroquinoline-carbonitriles often involves the construction
of the quinoline ring system followed by chlorination and cyanation steps, or the
functionalization of a pre-existing chloroquinoline core.

Proposed Synthetic Pathway
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A potential synthetic route could start from a suitable aniline precursor, followed by a cyclization
reaction to form the quinoline ring, and subsequent functional group interconversions. For
instance, a common method for quinoline synthesis is the Gould-Jacobs reaction.
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Caption: Proposed synthetic pathway for 4-Chloroquinoline-5-carbonitrile.
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General Experimental Protocol for Nucleophilic
Aromatic Substitution

4-Chloroquinoline-5-carbonitrile can serve as a key intermediate for generating libraries of 4-
substituted quinoline derivatives via nucleophilic aromatic substitution (SNAr). The chloro group
at the 4-position is activated towards displacement by various nucleophiles.

Objective: To synthesize a 4-aminoquinoline derivative from 4-Chloroquinoline-5-carbonitrile.

Materials:

4-Chloroquinoline-5-carbonitrile

» Desired primary or secondary amine (e.g., butylamine)
e Solvent (e.g., ethanol, N,N-dimethylformamide)

o Base (optional, e.g., potassium carbonate)

» Dichloromethane

» 5% aqueous sodium bicarbonate (NaHCO3)

e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:[5]

 In a round-bottom flask, dissolve 4-Chloroquinoline-5-carbonitrile (1 equivalent) in the
chosen solvent.

e Add the amine nucleophile (2-3 equivalents). If the amine salt is used, add a non-
nucleophilic base.

e Heat the reaction mixture to reflux (e.g., 120-130 °C) and monitor the reaction progress by
thin-layer chromatography (TLC).
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e Upon completion, cool the reaction mixture to room temperature.
« If necessary, remove the solvent under reduced pressure.

o Take up the residue in dichloromethane and wash sequentially with 5% aqueous NaHCOs,
water, and brine.

o Dry the organic layer over anhydrous MgSOQOu4, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography or recrystallization.

Biological Activity and Potential Applications

While no specific biological data for 4-Chloroquinoline-5-carbonitrile has been found, the
broader family of quinoline derivatives exhibits a wide range of biological activities, suggesting
potential avenues of investigation for this compound.

Anticancer Potential

The 4-aminoquinoline scaffold is a known pharmacophore in several anticancer agents.
Derivatives of 4-chloroquinolines have been synthesized and evaluated for their cytotoxic
effects on various cancer cell lines, such as human breast tumor cells (MCF7 and MDA-
MB468).[5][6] It is plausible that 4-Chloroquinoline-5-carbonitrile could serve as a precursor
for novel anticancer compounds.

Kinase Inhibition

Protein kinases are critical targets in cancer drug discovery. The quinoline core is present in
several approved kinase inhibitors. Related 4-anilinoquinolines have been identified as
inhibitors of kinases such as Protein Kinase Novel 3 (PKN3). This suggests that derivatives of
4-Chloroquinoline-5-carbonitrile could be screened for kinase inhibitory activity.[7]

Antimalarial Activity

The 4-amino-7-chloroquinoline core is the hallmark of the antimalarial drug chloroquine.
Research into new antimalarial agents often involves modifications of the quinoline scaffold to
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overcome drug resistance.[8] Derivatives of 4-Chloroquinoline-5-carbonitrile could be
explored for their potential as antimalarial agents.

Proposed Experimental Workflows

Given the potential applications of 4-Chloroquinoline-5-carbonitrile as a scaffold for drug
discovery, the following workflow outlines a general approach for its biological evaluation.

4-Chloroquinoline-5-carbonitrile
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Caption: Proposed workflow for the biological evaluation of 4-Chloroquinoline-5-carbonitrile
derivatives.

General Protocol for In Vitro Cytotoxicity Screening

This protocol describes a general method for assessing the cytotoxic effects of compounds
derived from 4-Chloroquinoline-5-carbonitrile on cancer cell lines.[5]

Objective: To determine the half-maximal growth inhibitory concentration (Glso) of a test
compound.

Materials:

e Human cancer cell lines (e.g., MCF7, MDA-MB468)
o Complete cell culture medium

e Test compound dissolved in DMSO

o 96-well microtiter plates

 Trichloroacetic acid (TCA)

e Sulforhodamine B (SRB) solution

e Tris buffer

Procedure:

e Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).

Incubate the plates for a specified period (e.g., 48 hours).

Terminate the assay by fixing the cells with cold TCA.

Stain the fixed cells with SRB solution.
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e Wash away the unbound dye and solubilize the protein-bound dye with Tris buffer.
e Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

o Calculate the percentage of growth inhibition and determine the Glso value.

Conclusion

4-Chloroquinoline-5-carbonitrile (CAS 132586-14-2) is a chemical intermediate with
significant potential for the development of novel therapeutic agents. While specific data on its
physical properties and biological activity are scarce, its structural features suggest that it is a
valuable starting point for the synthesis of compound libraries targeting a range of diseases,
including cancer and malaria. The experimental protocols and workflows outlined in this guide,
based on established methodologies for related quinoline derivatives, provide a framework for
researchers to explore the potential of this compound in drug discovery and development.
Further research is warranted to fully characterize its physicochemical properties and to
synthesize and evaluate derivatives for their biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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